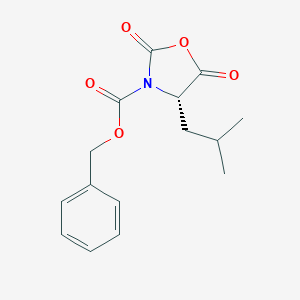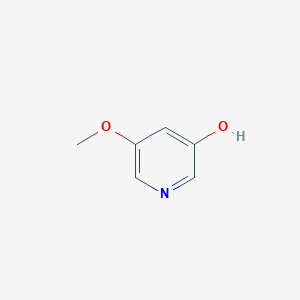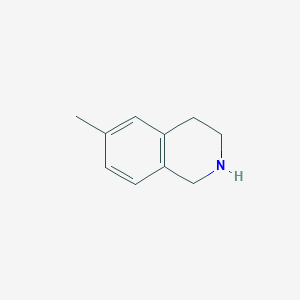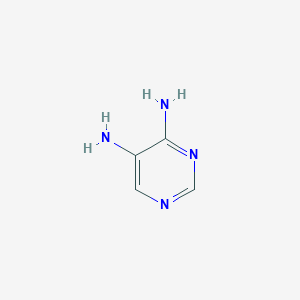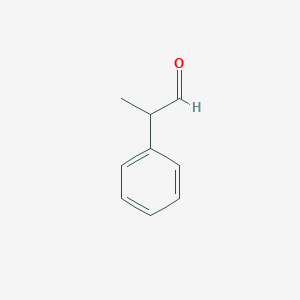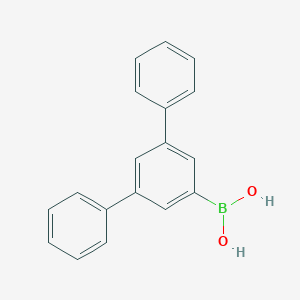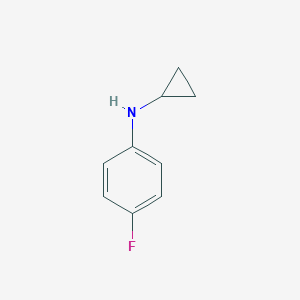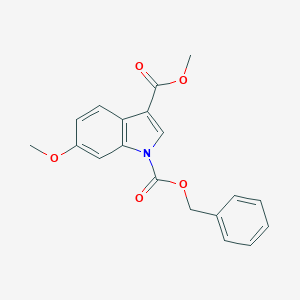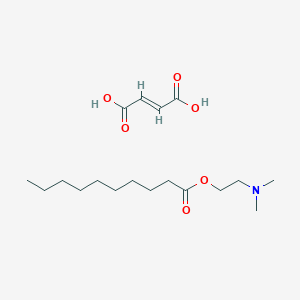
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is a chemical compound with a unique structure that combines the properties of decanoic acid and dimethylaminoethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) typically involves esterification reactions. One common method is the reaction of decanoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: N-oxide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving fatty acids and amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The ester group allows the compound to penetrate cell membranes, while the dimethylamino group can interact with specific receptors or enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks the dimethylamino group, making it less versatile in biological applications.
Acetic acid, 2-(dimethylamino)ethyl ester: Shorter carbon chain, which affects its physical properties and reactivity.
Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is unique due to the presence of both the decanoic acid and dimethylaminoethyl ester moieties. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
129320-09-8 |
|---|---|
Formule moléculaire |
C14H29NO2.C4H4O4 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



